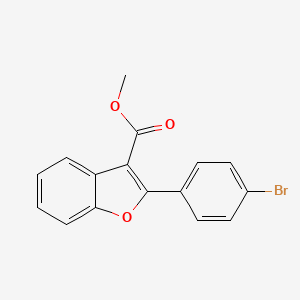

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate

Description

Properties

Molecular Formula |

C16H11BrO3 |

|---|---|

Molecular Weight |

331.16 g/mol |

IUPAC Name |

methyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C16H11BrO3/c1-19-16(18)14-12-4-2-3-5-13(12)20-15(14)10-6-8-11(17)9-7-10/h2-9H,1H3 |

InChI Key |

RKODVXGDSXAHQR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate generally follows a multi-step approach:

- Formation of the benzofuran core via intramolecular cyclization or ring-closure reactions.

- Introduction of the 4-bromophenyl substituent either by starting from appropriately substituted precursors or by post-synthetic functionalization.

- Esterification of the carboxylic acid intermediate to form the methyl ester.

Copper-Catalyzed Intramolecular C–O Bond Formation

A highly efficient and practical method for synthesizing methyl benzo[b]furan-3-carboxylates, including derivatives substituted at the 2-position, involves a copper-catalyzed intramolecular C–O bond-forming reaction. This method was developed by Melkonyan et al. (2008) and provides good to excellent yields with relatively simple starting materials and mild conditions.

- Starting from 2-halo aromatic ketones or related precursors.

- Use of copper(I) iodide as a catalyst (typically 10 mol%).

- Reaction performed in dimethylformamide (DMF) without additional ligands.

- Reaction temperature around 100 °C.

- Reaction time approximately 1.5 hours.

- High purity of product without the need for chromatographic purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Starting methyl phenylacetate derivatives | Formation of 2-halo aromatic ketones |

| 2 | CuI (10 mol%), DMF, 100 °C, 1.5 h | Intramolecular cyclization to benzofuran ester |

This method yields methyl benzo[b]furan-3-carboxylates in yields up to 87% with high purity (≥95% by GC and NMR).

Bromination and Subsequent Functionalization

Another approach to introduce the 4-bromophenyl substituent involves bromination of benzofuran derivatives followed by functional group transformations.

- Bromination of benzofuran precursors can be achieved using bromine in dichloromethane at room temperature.

- The dibromo intermediate can be isolated in high yield (up to 97%).

- Subsequent base treatment (e.g., potassium hydroxide in methanol) leads to ring rearrangements or substitutions.

- This method allows selective introduction of bromine atoms at desired positions on the benzofuran ring or the phenyl substituent.

Esterification of Carboxylic Acid Derivatives

The methyl ester group in this compound is typically formed by esterification of the corresponding carboxylic acid.

Alternative Synthetic Routes via Substituent Migration and Cross-Coupling

Recent advances include the synthesis of highly substituted benzo[b]furans through substituent migration reactions and palladium-catalyzed cross-coupling methods.

- Phenol derivatives and alkynyl sulfoxides can be used as precursors under argon atmosphere.

- Reactions are performed with dry glassware to prevent moisture interference.

- Column chromatography or preparative thin-layer chromatography is used for purification.

- These methods allow for the introduction of various substituents, including bromophenyl groups, with high selectivity and yields.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and bases such as sodium hydroxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting antimicrobial and anticancer activities.

Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of advanced materials.

Biological Studies: Researchers investigate its biological activities, including its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-(4-Chlorophenyl)benzofuran-3-carboxylate: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.

Benzofuran Derivatives: Other benzofuran derivatives with different substituents at various positions on the benzofuran ring.

Uniqueness

Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate is unique due to the presence of the bromophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The bromine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 2-(4-bromophenyl)benzofuran-3-carboxylate is a derivative of benzofuran that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the bromination of a phenyl group followed by the formation of the benzofuran ring. The presence of the bromine atom is crucial as it influences the compound's biological activity by enhancing interactions with molecular targets.

Anticancer Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant anticancer activity . A study evaluating various benzofuran derivatives demonstrated that compounds similar to this compound showed promising cytotoxic effects against multiple cancer cell lines, including K562 (leukemia), MOLT-4 (leukemia), and HeLa (cervical carcinoma) cells. The structure-activity relationship (SAR) analysis revealed that the introduction of bromine increased cytotoxicity in both cancerous and normal cells .

Table 1: Cytotoxicity Results of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | TBD | Induction of apoptosis via caspase activation |

| Compound 1c | HeLa | TBD | Apoptosis induction |

| Compound 1e | MOLT-4 | TBD | Apoptosis induction |

Note: TBD indicates that specific IC50 values for this compound are not yet determined in available studies.

The mechanism underlying the anticancer activity includes the induction of apoptosis, evidenced by increased activation of caspases 3 and 7 in treated cells. These findings suggest that this compound may trigger programmed cell death in cancer cells, making it a candidate for further development as an anticancer agent .

Other Biological Activities

In addition to its anticancer properties, benzofuran derivatives have been reported to exhibit various other biological activities:

- Antibacterial and Antiviral Effects : Compounds in this class have shown potential against bacterial and viral pathogens, indicating a broader therapeutic scope.

- Anti-inflammatory Activity : Some studies suggest that these compounds may modulate inflammatory pathways, providing additional avenues for therapeutic application .

Case Studies and Research Findings

Several studies have evaluated the biological activity of benzofuran derivatives:

- Cytotoxicity in Cancer Cell Lines : A comprehensive study on various benzofuran derivatives highlighted significant cytotoxic effects against multiple cancer types, with some compounds demonstrating IC50 values as low as 0.06 µM against specific cell lines .

- Mechanistic Insights : Research into the mechanisms revealed that these compounds often inhibit tubulin polymerization, a critical process for cancer cell division. This was corroborated by findings showing significant inhibition percentages comparable to established chemotherapeutics like CA-4 .

Q & A

Basic: What are the common synthetic routes for Methyl 2-(4-Bromophenyl)benzofuran-3-carboxylate?

The synthesis typically involves cyclization of substituted benzofuran precursors with bromophenyl groups. Key steps include:

- Bromophenyl coupling : Suzuki-Miyaura cross-coupling to introduce the 4-bromophenyl moiety to the benzofuran core .

- Esterification : Methylation of the carboxylate group using methanol under acid catalysis .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization (ethanol/water) to achieve >95% purity .

Advanced: How can regioselectivity challenges in benzofuran ring formation be addressed during synthesis?

Regioselectivity issues arise during cyclization due to competing reaction pathways. Methodological solutions include:

- Temperature control : Lowering reaction temperatures (0–5°C) to favor kinetic over thermodynamic products .

- Catalyst optimization : Using Pd(PPh₃)₄ for selective C–C bond formation .

- In situ monitoring : Employing TLC and NMR to track intermediate formation and adjust conditions dynamically .

Basic: What techniques are used for structural characterization of this compound?

- X-ray crystallography : Determines absolute configuration and ring puckering parameters using SHELX and ORTEP-III for visualization .

- NMR spectroscopy : ¹H/¹³C NMR (CDCl₃) identifies substituent positions, with characteristic shifts for the bromophenyl group (δ 7.4–7.6 ppm) and methyl ester (δ 3.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~359.0 m/z) .

Advanced: How are crystallographic data contradictions resolved (e.g., disordered atoms or twinning)?

- Data validation : Tools like PLATON (ADDSYM) detect missed symmetry or twinning .

- Refinement strategies : Using SHELXL’s TWIN/BASF commands for twin refinement and PART instructions for disorder modeling .

- Ring puckering analysis : Cremer-Pople parameters quantify non-planarity, distinguishing static disorder from dynamic effects .

Basic: What biological targets are hypothesized for this compound?

Preliminary studies suggest interactions with:

- Enzymes : Bacterial DNA gyrase and topoisomerase IV (IC₅₀ ~10–50 µM) .

- Receptors : Serotonin (5-HT₂A) via molecular docking simulations (binding affinity ΔG ≈ -8.2 kcal/mol) .

Advanced: How can contradictory bioactivity data (e.g., in vitro vs. cell-based assays) be reconciled?

- Solubility adjustments : Use of DMSO/PEG carriers to improve bioavailability in cell assays .

- Metabolic stability tests : LC-MS/MS to quantify compound degradation in cell media .

- Off-target profiling : Kinase screening panels (e.g., Eurofins) identify secondary targets masking primary effects .

Basic: What analytical methods ensure purity and stability during storage?

- HPLC : C18 column, acetonitrile/water gradient (95–5%), retention time ~12.3 min .

- Accelerated stability studies : 40°C/75% RH for 4 weeks; degradation <5% by HPLC .

Advanced: How are complex NMR splitting patterns (e.g., ABX systems) interpreted?

- Simulation tools : MestReNova or SpinWorks model coupling constants (e.g., J = 8–10 Hz for aromatic protons) .

- 2D experiments : COSY and HSQC resolve overlapping signals from the benzofuran and bromophenyl groups .

Basic: What structural analogs are used in SAR studies?

| Analog | Modification | Activity Trend |

|---|---|---|

| Ethyl 2-(5-Bromo-2-fluorophenyl) analog | Fluorine substitution | ↑ Bacterial inhibition (~2×) |

| Methyl 4-Bromobenzofuran-3-carboxylate | Positional isomer | ↓ Cytotoxicity in HEK293 cells |

Advanced: How do computational methods (e.g., DFT, MD) guide SAR optimization?

- DFT calculations : Predict electrostatic potential maps to optimize halogen bonding with target pockets .

- Molecular dynamics (MD) : Simulate ligand-receptor binding stability over 100 ns (RMSD <2.0 Å) .

- Free energy perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., bromine → chlorine) .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Nitrile gloves, lab coat, and goggles (LD₅₀ >500 mg/kg in rodents) .

- Waste disposal : Neutralization with 10% NaOH before incineration .

Advanced: How are reaction byproducts (e.g., dihalogenated impurities) identified and mitigated?

- GC-MS headspace analysis : Detects volatile byproducts (e.g., methyl bromide) .

- Chelation traps : Adding EDTA to sequester metal catalysts and reduce side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.